molecular formula C15H21BrN2 B11828752 1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole

1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole

Katalognummer: B11828752
Molekulargewicht: 309.24 g/mol
InChI-Schlüssel: PUAWFEXCUFIIIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole is a compound that features a unique adamantane moiety attached to a pyrazole ring The adamantane structure is known for its rigidity and stability, which imparts significant chemical and physical properties to the compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole typically involves the following steps:

    Formation of the Adamantane Derivative: The adamantane moiety is first functionalized to introduce a reactive group, such as a bromine or hydroxyl group.

    Pyrazole Ring Formation: The functionalized adamantane is then reacted with appropriate precursors to form the pyrazole ring. This step often involves cyclization reactions under controlled conditions.

    Bromination and Methylation:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the pyrazole ring interacts with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole is unique due to its combination of the adamantane moiety with a brominated and methylated pyrazole ring. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C15H21BrN2

Molekulargewicht

309.24 g/mol

IUPAC-Name

1-(1-adamantylmethyl)-4-bromo-5-methylpyrazole

InChI

InChI=1S/C15H21BrN2/c1-10-14(16)8-17-18(10)9-15-5-11-2-12(6-15)4-13(3-11)7-15/h8,11-13H,2-7,9H2,1H3

InChI-Schlüssel

PUAWFEXCUFIIIZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=NN1CC23CC4CC(C2)CC(C4)C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.